Methyl 3-(nitroso(4-oxopentyl)amino)propanoate
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Overview
Description
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate is an organic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(nitroso(4-oxopentyl)amino)propanoate can be achieved through several synthetic routes. One common method involves the reaction of an amino compound with nitrosating agents such as nitrous acid (HNO2) or nitrosyl chloride (NOCl). The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitroso group may yield nitro compounds, while reduction may yield amino derivatives.
Scientific Research Applications
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(nitroso(4-oxopentyl)amino)propanoate involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminocrotonate
- Methyl 3-(nitroso(4-oxopentyl)amino)butanoate
- Ethyl 3-(nitroso(4-oxopentyl)amino)propanoate
Uniqueness
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its nitroso group allows for versatile chemical transformations, making it valuable in various synthetic and research applications .
Properties
CAS No. |
79448-18-3 |
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Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 3-[nitroso(4-oxopentyl)amino]propanoate |
InChI |
InChI=1S/C9H16N2O4/c1-8(12)4-3-6-11(10-14)7-5-9(13)15-2/h3-7H2,1-2H3 |
InChI Key |
MUBSJLGPUVRZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCN(CCC(=O)OC)N=O |
Origin of Product |
United States |
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